POT-4

Description

Properties

IUPAC Name |

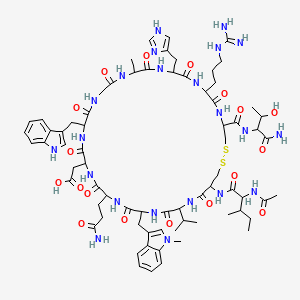

2-[34-[(2-acetamido-3-methylpentanoyl)amino]-4-[(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H102N22O18S2/c1-9-35(4)58(83-38(7)96)71(112)91-52-32-114-113-31-51(69(110)93-59(37(6)95)60(74)101)90-63(104)45(18-14-22-78-72(75)76)84-66(107)49(25-41-28-77-33-81-41)86-61(102)36(5)82-55(98)29-80-62(103)47(23-39-27-79-44-17-12-10-15-42(39)44)87-67(108)50(26-56(99)100)88-64(105)46(20-21-54(73)97)85-65(106)48(89-70(111)57(34(2)3)92-68(52)109)24-40-30-94(8)53-19-13-11-16-43(40)53/h10-13,15-17,19,27-28,30,33-37,45-52,57-59,79,95H,9,14,18,20-26,29,31-32H2,1-8H3,(H2,73,97)(H2,74,101)(H,77,81)(H,80,103)(H,82,98)(H,83,96)(H,84,107)(H,85,106)(H,86,102)(H,87,108)(H,88,105)(H,89,111)(H,90,104)(H,91,112)(H,92,109)(H,93,110)(H,99,100)(H4,75,76,78) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEMLXDTLKSUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CNC=N6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H102N22O18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1627.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of POT-4: A Technical Guide to Complement C3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of POT-4, a compstatin-based cyclic peptide inhibitor of complement component C3. By providing a detailed overview of its molecular interactions, quantitative binding data, and the experimental protocols used for its characterization, this document serves as a comprehensive resource for researchers in complement-mediated diseases and drug development.

Introduction to Complement C3 and the Rationale for Inhibition

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The cascade is activated through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge at the activation of complement component C3, the most abundant complement protein in circulation.[1] The cleavage of C3 into its active fragments, C3a and C3b, is a pivotal step that initiates a powerful amplification loop, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which lyses target cells.[1]

Dysregulation of the complement system is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, C3 has emerged as a key therapeutic target for a wide range of complement-mediated disorders.[1] this compound, a derivative of the cyclic peptide compstatin, is a potent inhibitor of C3 activation and has been investigated in clinical trials for conditions such as age-related macular degeneration (AMD).[2][3]

Molecular Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly binding to complement C3 and its activated fragment, C3b.[4][5] This binding interaction sterically hinders the cleavage of C3 by C3 convertases (C4b2a for the classical and lectin pathways, and C3bBb for the alternative pathway).[6][7] By preventing the generation of C3a and C3b, this compound effectively blocks the convergence point of all three complement pathways, thereby halting the downstream inflammatory cascade and cell lysis.[8]

The binding site of compstatin analogs, including this compound, has been suggested to be located in a shallow groove between the macroglobulin (MG) domains 4 and 5 of C3 and C3b.[4] This strategic positioning as a protein-protein interaction inhibitor prevents the C3 substrate from accessing the catalytic site of the C3 convertase.[4]

dot

Caption: this compound binds to C3, preventing its cleavage by C3 convertase and halting the complement cascade.

Quantitative Data on this compound and Compstatin Analogs

The inhibitory potency and binding affinity of this compound and its analogs have been extensively characterized using various biochemical and biophysical assays. The following tables summarize key quantitative data from published studies.

Table 1: Binding Kinetics and Affinity of Compstatin Analogs to Human C3b

| Analog | ka (105 M-1s-1) | kd (10-4 s-1) | KD (nM) |

| Original Compstatin | 1.5 | 150 | 100 |

| This compound (Cp40) | 11 | 4.9 | 0.5 |

| Analog 17 | 14 | 13 | 0.9 |

| Analog 21 | 15 | 6.2 | 0.4 |

Data adapted from literature on compstatin analogs. ka: association rate constant; kd: dissociation rate constant; KD: equilibrium dissociation constant.

Table 2: Inhibitory Potency of Compstatin Analogs

| Analog | IC50 (µM) - Classical Pathway | IC50 (µM) - Alternative Pathway |

| Original Compstatin | 63 | 12 |

| This compound (Cp40) | 0.2 | 0.05 |

| Analog 17 | 0.3 | 0.07 |

| Analog 21 | 0.1 | 0.03 |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of complement activity. Data adapted from literature on compstatin analogs.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to C3b.

Methodology:

-

Immobilization of C3b: Purified human C3b is biotinylated and immobilized on a streptavidin-coated SPR sensor chip (e.g., Biacore SA chip).[4][9] The immobilization level is typically targeted to be around 3000-5000 response units (RU). An untreated flow cell is used as a reference.

-

Analyte Preparation: this compound is serially diluted in a running buffer (e.g., PBS containing 0.005% Tween-20, pH 7.4) to a range of concentrations (e.g., 500 pM to 1 µM).[4]

-

Binding Measurement: The this compound dilutions are injected over the sensor chip surface at a constant flow rate (e.g., 30 µl/min) for a defined association phase (e.g., 2 minutes), followed by a dissociation phase with running buffer alone (e.g., 5-10 minutes).[4]

-

Data Analysis: The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the reference flow cell signal. The kinetic parameters (ka, kd, and KD) are determined by fitting the data to a 1:1 Langmuir binding model using appropriate software (e.g., BIAevaluation or Scrubber).[9][10][11]

dot

Caption: Workflow for determining this compound binding kinetics using Surface Plasmon Resonance.

Hemolytic Assay for Complement Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the classical and alternative complement pathways.

Methodology:

-

Classical Pathway Assay:

-

Antibody-sensitized sheep erythrocytes are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of this compound.

-

The mixture is incubated at 37°C to allow for complement-mediated lysis.

-

The reaction is stopped, and the amount of hemolysis is quantified by measuring the absorbance of the supernatant at 412 nm (hemoglobin release).

-

The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of hemolysis compared to a control without the inhibitor.

-

-

Alternative Pathway Assay:

-

Rabbit erythrocytes (which activate the alternative pathway) are incubated with normal human serum in a buffer containing Mg2+ and EGTA (to chelate Ca2+ and block the classical pathway) in the presence of varying concentrations of this compound.

-

The subsequent steps of incubation, measurement of hemolysis, and IC50 calculation are the same as for the classical pathway assay.

-

Conclusion

This compound is a potent, high-affinity inhibitor of complement C3, acting at the central convergence point of all three complement activation pathways. Its mechanism of action, involving direct binding to C3 and C3b and steric hindrance of C3 convertase activity, has been well-characterized through extensive kinetic and functional studies. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of C3-targeted therapeutics for a wide range of complement-mediated diseases.

References

- 1. path.ox.ac.uk [path.ox.ac.uk]

- 2. Complement Inhibitor Validation - Creative Biolabs [creative-biolabs.com]

- 3. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]

- 4. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding kinetics, structure-activity relationship, and biotransformation of the complement inhibitor compstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lambris.com [lambris.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Age-related macular degeneration (AMD) remains a leading cause of irreversible vision loss in the elderly. The dysregulation of the complement cascade, a critical component of the innate immune system, has been strongly implicated in the pathogenesis of AMD, particularly the "dry" or atrophic form. This has led to the development of therapeutic strategies targeting key components of this pathway. POT-4 (also known as AL-78898A), a synthetic cyclic peptide analog of compstatin, emerged as a first-in-class inhibitor of complement component C3, the central protein of the cascade. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical development, and the experimental methodologies used in its evaluation. While showing initial promise, the clinical development of this compound for AMD was ultimately halted. This document serves as a valuable scientific resource, consolidating the available technical information on this pioneering therapeutic agent.

Introduction to this compound (AL-78898A)

This compound is a second-generation compstatin analog, specifically identified as 4(1MeW)7W.[1] Compstatins are a class of cyclic peptides that bind to complement component C3 and its activation product C3b, effectively inhibiting all three pathways of complement activation (classical, lectin, and alternative).[2][3] By targeting C3, this compound was designed to prevent the downstream inflammatory events and cell damage associated with excessive complement activation in the retina of individuals with AMD.[4] It was the first complement inhibitor to be tested in human clinical trials for this indication.[4]

Mechanism of Action

The complement system, when dysregulated, contributes to the chronic inflammation and cellular damage characteristic of dry AMD. The central event in complement activation is the cleavage of C3 into the anaphylatoxin C3a and the opsonin C3b. This compound exerts its therapeutic effect by binding with high affinity to C3 and C3b, sterically hindering the access of C3 convertases, thus preventing the cleavage of C3.[2] This blockade at the core of the complement cascade prevents the generation of downstream effectors, including the membrane attack complex (MAC), which is responsible for cell lysis.[2]

dot graph TD { rankdir="TB"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124"];

} Caption: Mechanism of action of this compound in the complement cascade.

Quantitative Data

Binding Affinity

This compound is the compstatin analog 4(1MeW)7W.[1] The binding affinity of this parent analog to complement component C3 has been determined.

| Compound | Target | Method | Binding Affinity (KD) |

| 4(1MeW)7W compstatin | C3 | Not Specified | 15 nM[1] |

Preclinical Pharmacokinetics (Non-Human Primates)

| Compound | Animal Model | Intravitreal Half-Life |

| I-124 Bevacizumab | Owl Monkey | 3.60 days[5] |

| I-124 Ranibizumab | Owl Monkey | 2.73 days[5] |

| I-124 Aflibercept | Owl Monkey | 2.44 days[5] |

Clinical Trial Data

This single ascending dose study evaluated the safety of intravitreal this compound in patients with neovascular AMD.

| Parameter | Result |

| Primary Outcome | |

| Safety and Tolerability | Safe and well-tolerated at doses up to 450 µg. No drug-related serious adverse events or identifiable intraocular inflammation were reported.[4] |

| Secondary Outcomes | |

| Best Corrected Visual Acuity (BCVA) | No significant improvement in BCVA was identified, although there was no significant loss of vision.[4] Specific quantitative data on mean letter change is not available. |

| Central Retinal Thickness (CRT) | Quantitative data not available. |

| Pharmacokinetics | |

| Systemic Exposure | Sustained levels of this compound were reported after a single treatment, suggesting a potential for several months of therapeutic ocular levels. Specific half-life data is not available. |

This study aimed to assess the efficacy of this compound in reducing the growth of geographic atrophy in patients with dry AMD.

| Parameter | Result |

| Trial Status | Terminated[6] |

| Reason for Termination | A high likelihood that continued enrollment would reach the predefined study stopping criteria based upon the number of patients with drug deposit formation.[6] |

| Efficacy Outcomes | Efficacy analysis was not conducted due to early termination.[6] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding kinetics and affinity of compstatin analogs to C3/C3b.

-

Instrumentation: Biacore 3000 or similar SPR instrument.

-

Methodology:

-

Chip Preparation: A CM5 sensor chip is activated, and human C3 or C3b is immobilized to the surface via amine coupling to a density of approximately 5000 resonance units.

-

Analyte Injection: A series of increasing concentrations of the compstatin analog (e.g., this compound) are injected over the chip surface at a constant flow rate (e.g., 30 µl/min).

-

Data Acquisition: The association and dissociation of the analyte are monitored in real-time as a change in resonance units.

-

Data Analysis: Sensorgrams are processed and fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[7]

-

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontcolor="#202124"];

} Caption: Workflow for Surface Plasmon Resonance analysis.

Hemolytic Assay for Complement Inhibition

-

Objective: To assess the functional inhibition of the complement cascade by this compound.

-

Principle: The assay measures the ability of a compound to inhibit complement-mediated lysis of antibody-sensitized erythrocytes.

-

Methodology:

-

Reagents: Normal human serum (as a source of complement), antibody-sensitized sheep or rabbit erythrocytes, and various concentrations of this compound.

-

Assay Setup: A fixed amount of sensitized erythrocytes is incubated with human serum in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated at 37°C to allow for complement activation and subsequent cell lysis.

-

Measurement: The degree of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 405 nm), which corresponds to the amount of hemoglobin released.

-

Analysis: The concentration of this compound that results in 50% inhibition of hemolysis (IC50) is calculated.

-

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontcolor="#202124"];

} Caption: Workflow for the Hemolytic Inhibition Assay.

Discussion and Future Perspectives

This compound was a pioneering effort in targeting the complement cascade for the treatment of AMD. The Phase I trial demonstrated a favorable safety profile for intravitreal administration. However, the subsequent termination of the Phase II trial due to formulation issues leading to drug deposition highlighted a significant challenge in the development of this peptide therapeutic for chronic intraocular use.

Despite the cessation of its clinical development, the journey of this compound provided invaluable insights for the field. It validated C3 as a druggable target in the eye and paved the way for the development of next-generation complement inhibitors with improved properties. APL-2 (Pegcetacoplan), a PEGylated derivative of a compstatin analog, has since demonstrated efficacy in reducing the growth of geographic atrophy and has achieved regulatory approval, underscoring the potential of this therapeutic approach.

The story of this compound serves as a critical case study in drug development, emphasizing the importance of formulation and long-term stability for intravitreal therapeutics. The data and methodologies associated with its development remain a valuable resource for scientists working on novel treatments for AMD and other complement-mediated diseases.

References

- 1. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]

- 5. Systemic Biodistribution and Intravitreal Pharmacokinetic Properties of Bevacizumab, Ranibizumab, and Aflibercept in a Nonhuman Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. lambris.com [lambris.com]

The Role of POT-4 in Modulating the Alternative Complement Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and immune surveillance. However, its dysregulation can lead to a cascade of inflammatory events and tissue damage, implicating it in a wide range of diseases. The alternative pathway (AP) of the complement system is a powerful amplification loop for complement activation. At the heart of this cascade lies complement component 3 (C3), a protein whose activation is a pivotal event. POT-4, a synthetic cyclic peptide derived from compstatin, is a potent inhibitor of C3. This technical guide provides an in-depth exploration of the role of this compound in modulating the alternative complement pathway, its mechanism of action, and the experimental methodologies used to characterize its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of complement-mediated diseases.

Introduction to the Alternative Complement Pathway

The alternative complement pathway is one of the three main activation routes of the complement system and a crucial component of the innate immune response. Unlike the classical and lectin pathways, which require specific recognition molecules to initiate, the alternative pathway is constitutively active at a low level through the spontaneous hydrolysis of C3 to C3(H₂O). This "tick-over" mechanism allows for constant surveillance for foreign or altered host surfaces.

The key steps in the alternative pathway are:

-

Initiation: Spontaneous hydrolysis of the internal thioester bond of C3 forms C3(H₂O).

-

Formation of the initial C3 convertase: C3(H₂O) binds to Factor B, which is then cleaved by Factor D to form the fluid-phase C3 convertase, C3(H₂O)Bb.

-

Amplification Loop: The fluid-phase C3 convertase cleaves more C3 molecules into C3a and C3b. The newly generated C3b can covalently attach to nearby surfaces.

-

Formation of the surface-bound C3 convertase: Surface-bound C3b binds Factor B, which is again cleaved by Factor D to form the potent, surface-bound C3 convertase, C3bBb. This complex is stabilized by

Investigating the Binding Site of C3 Protein Interactors: A Methodological Overview

Disclaimer: An initial search for the compound "POT-4" and its interaction with the C3 protein did not yield any specific publicly available scientific literature. Therefore, this guide will use the well-characterized C3 inhibitor, AMY-101 (a Compstatin analog) , as a representative example to illustrate the requested technical content and methodologies. The data and protocols presented here are based on published research on AMY-101 and its interaction with the C3 protein.

This technical guide provides an in-depth overview of the experimental approaches used to characterize the binding of a therapeutic agent to the complement C3 protein. We will explore the methodologies for determining binding affinity, identifying the binding site, and elucidating the mechanism of action.

Quantitative Binding Data

The interaction between a ligand and its target protein is quantified by various parameters. The following table summarizes the key binding data for AMY-101 with C3 and its fragments.

| Ligand | Target | Method | K_D (nM) | IC_50 (nM) | Reference |

| AMY-101 | Human C3 | Surface Plasmon Resonance (SPR) | 0.5 | - | |

| AMY-101 | Human C3b | Surface Plasmon Resonance (SPR) | 0.5 | - | |

| AMY-101 | Human C3c | Surface Plasmon Resonance (SPR) | 1.2 | - | |

| AMY-101 | Baboon C3 | Surface Plasmon Resonance (SPR) | 0.6 | - | |

| AMY-101 | - | Alternative Pathway Hemolysis Assay | - | 11 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for key experiments used to characterize the AMY-101 and C3 interaction.

2.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

-

Objective: To determine the binding affinity (K_D), association rate (k_a), and dissociation rate (k_d) of AMY-101 to C3 and its fragments.

-

Instrumentation: Biacore T200 (GE Healthcare) or similar.

-

Methodology:

-

Immobilization: C3, C3b, or C3c is immobilized on a CM5 sensor chip via amine coupling.

-

Analyte Injection: A series of concentrations of AMY-101 in a running buffer (e.g., HBS-EP+) are injected over the sensor surface.

-

Data Collection: The change in the refractive index at the sensor surface is recorded as a function of time, generating a sensorgram.

-

Data Analysis: The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D).

-

2.2. X-ray Crystallography

This technique is used to determine the three-dimensional structure of the C3-AMY-101 complex at atomic resolution.

-

Objective: To identify the specific amino acid residues of C3 that are involved in the interaction with AMY-101.

-

Methodology:

-

Complex Formation: Purified C3 and AMY-101 are mixed in a stoichiometric ratio to form the complex.

-

Crystallization: The C3-AMY-101 complex is subjected to crystallization screening using various precipitants, buffers, and additives.

-

Data Collection: The resulting crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

Structure Determination: The diffraction data is processed to solve the crystal structure of the complex, revealing the detailed interactions at the binding interface.

-

2.3. Hemolysis Assays

These functional assays are used to assess the inhibitory effect of AMY-101 on the complement cascade.

-

Objective: To determine the half-maximal inhibitory concentration (IC_50) of AMY-101 for the alternative pathway of complement activation.

-

Methodology:

-

Sensitization: Rabbit erythrocytes are washed and suspended in a buffer that facilitates alternative pathway activation (e.g., GVB/Mg-EGTA).

-

Inhibition: The sensitized erythrocytes are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of AMY-101.

-

Lysis Measurement: The extent of erythrocyte lysis is determined by measuring the absorbance of the released hemoglobin at 412 nm.

-

IC_50 Calculation: The IC_50 value is calculated by plotting the percentage of hemolysis against the logarithm of the AMY-101 concentration.

-

Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental procedures can aid in understanding.

The Impact of POT-4 on Downstream Complement Activation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The complement system, a critical component of innate immunity, plays a dual role in host defense and the pathogenesis of inflammatory diseases. Its dysregulation is implicated in a variety of disorders, including age-related macular degeneration (AMD). POT-4, a synthetic peptide analog of compstatin, is a potent inhibitor of the central complement component C3. By targeting C3, this compound effectively shuts down all downstream pathways of complement activation—classical, lectin, and alternative—thereby preventing the generation of inflammatory mediators and the formation of the lytic membrane attack complex (MAC). This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on downstream complement activation, and the experimental methodologies used to characterize its inhibitory activity.

Introduction to the Complement Cascade and the Role of C3

The complement system is a network of plasma proteins that can be activated through three primary pathways: the classical pathway (initiated by antibody-antigen complexes), the lectin pathway (activated by microbial carbohydrates), and the alternative pathway (a surveillance pathway that activates spontaneously). All three pathways converge at the cleavage of complement component C3, the most abundant complement protein in plasma. This cleavage, mediated by C3 convertases, generates the anaphylatoxin C3a and the opsonin C3b. The deposition of C3b on a target surface is a critical step for the amplification of the complement response and the formation of the C5 convertase, which initiates the terminal pathway. The terminal pathway culminates in the assembly of the Membrane Attack Complex (MAC, or C5b-9), a pore-forming structure that can lead to cell lysis.[1][2]

Given its central role, C3 is a highly attractive target for therapeutic intervention in complement-mediated diseases.[3][4] Inhibitors of C3, such as this compound, offer a comprehensive blockade of the detrimental downstream effects of complement activation, irrespective of the initiating pathway.[5][6]

This compound: A Compstatin Analog Targeting C3

This compound is a second-generation analog of compstatin, a 13-residue cyclic peptide that was identified through phage display for its ability to bind to C3.[5][7] this compound, specifically the analog designated as 4(1MeW)7W, was developed to have improved potency and pharmacokinetic properties compared to the original compstatin molecule.[7][8] It was the first complement inhibitor to be tested in human clinical trials for AMD.[9][10]

Mechanism of Action

This compound exerts its inhibitory effect by binding with high affinity to both native C3 and its activated fragment, C3b.[1][3][4] This binding sterically hinders the interaction of C3 with the C3 convertases (C4b2a for the classical and lectin pathways, and C3bBb for the alternative pathway).[1][3] By preventing the cleavage of C3 into C3a and C3b, this compound effectively halts the amplification of the complement cascade and the generation of all downstream effector molecules.[1][5]

Quantitative Analysis of this compound Efficacy

While specific quantitative data for this compound is not extensively published, data from closely related and more potent compstatin analogs provide a strong indication of its efficacy. The inhibitory activity of these peptides is typically characterized by their half-maximal inhibitory concentration (IC50) in functional assays and their binding affinity (dissociation constant, KD) to C3 and its fragments.

| Parameter | Compstatin Analog | Value | Target | Method |

| IC50 | Ac-I--INVALID-LINK--I-NH₂ | 62 nM | C3b Deposition | ELISA |

| KD | Ac-I--INVALID-LINK--I-NH₂ | 2.3 nM | C3b | Surface Plasmon Resonance (SPR) |

| IC50 (CP) | Original Compstatin | 12 µM | Hemolysis (Classical Pathway) | Hemolytic Assay |

| IC50 (AP) | Original Compstatin | 63 µM | Hemolysis (Alternative Pathway) | Hemolytic Assay |

| Table 1: Representative quantitative data for compstatin analogs. Note: Data for a highly potent analog is included to demonstrate the potential of this class of inhibitors. The original compstatin values are provided for baseline comparison.[3][5] |

Impact on Downstream Complement Activation

By inhibiting C3 cleavage, this compound has profound effects on all subsequent steps of the complement cascade.

Inhibition of C5 Convertase Formation

The formation of the C5 convertase, which is responsible for cleaving C5 and initiating the terminal pathway, is dependent on the deposition of C3b.[11] The classical and lectin pathway C5 convertase is a C4b2a3b complex, while the alternative pathway C5 convertase is C3bBbC3b. In both cases, C3b is an essential component. By preventing the generation of C3b, this compound directly inhibits the assembly of functional C5 convertases.[1] This blockade prevents the cleavage of C5 into the potent anaphylatoxin C5a and the C5b fragment that initiates MAC formation.[12][13][14]

Prevention of Membrane Attack Complex (MAC) Formation

The inhibition of C5 cleavage by this compound consequently prevents the formation of the MAC (C5b-9).[1] The MAC is the lytic component of the complement system, and its assembly on cell surfaces can lead to cell damage and death. By blocking MAC formation, this compound protects host cells from complement-mediated lysis, a key pathogenic mechanism in diseases like AMD. The inhibition of MAC formation can be quantified by measuring the levels of soluble C5b-9 (sC5b-9) in plasma or other biological fluids.[6][15]

Key Experimental Protocols

The characterization of this compound and other compstatin analogs relies on a suite of in vitro assays that measure different aspects of complement activation.

Hemolytic Assay (CH50)

This classical assay measures the total functional activity of the classical complement pathway.

-

Principle: Sheep red blood cells (SRBCs) sensitized with antibodies are incubated with a source of complement (e.g., normal human serum) in the presence of varying concentrations of the inhibitor. Complement activation leads to the formation of the MAC and lysis of the SRBCs, causing the release of hemoglobin. The degree of hemolysis is quantified spectrophotometrically.

-

Protocol Outline:

-

Preparation of Antibody-Sensitized SRBCs (EAs): Wash SRBCs and incubate with a sub-agglutinating concentration of anti-SRBC antibodies (hemolysin).

-

Incubation: Incubate the EAs with serial dilutions of the complement inhibitor (this compound) and a fixed dilution of normal human serum.

-

Lysis Quantification: After incubation, pellet the remaining intact EAs by centrifugation. Measure the absorbance of the supernatant at 412-415 nm to quantify the amount of released hemoglobin.

-

Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of hemolysis.[16][17][18][19][20]

-

C3b Deposition ELISA

This assay directly measures the inhibition of C3 cleavage and subsequent C3b deposition.

-

Principle: A microplate is coated with an activator of the classical or alternative pathway (e.g., aggregated IgG or zymosan, respectively). The plate is then incubated with normal human serum in the presence of the inhibitor. The amount of C3b that is deposited on the plate surface is quantified using a specific anti-C3b antibody.

-

Protocol Outline:

-

Plate Coating: Coat a 96-well plate with an appropriate complement activator and block non-specific binding sites.

-

Incubation: Add normal human serum mixed with various concentrations of this compound to the wells and incubate to allow complement activation.

-

Detection: Wash the plate to remove unbound proteins. Add a primary antibody specific for C3b, followed by a secondary enzyme-conjugated antibody.

-

Signal Generation: Add a chromogenic substrate and measure the absorbance. The signal intensity is proportional to the amount of deposited C3b.

-

Data Analysis: Determine the IC50 value for the inhibition of C3b deposition.[21]

-

C5 Convertase Activity Assay

This assay assesses the ability of an inhibitor to block the formation of functional C5 convertases.

-

Principle: C3 and C5 convertases are assembled on a cell surface (e.g., EAs) using C3- or C5-depleted serum. The activity of the formed convertases is then measured by their ability to lyse the cells after the addition of the missing complement components.

-

Protocol Outline:

-

Convertase Formation: Incubate EAs with C5-depleted serum in the presence of the inhibitor to allow the formation of C3 and C5 convertases up to the C5 cleavage step.

-

Lysis Development: Wash the cells to remove the inhibitor and unbound components. Add a source of C5 and terminal components (e.g., guinea pig serum with EDTA to block further convertase formation) to induce lysis of the cells bearing functional C5 convertases.

-

Quantification and Analysis: Measure the resulting hemolysis to determine the level of C5 convertase activity in the presence of the inhibitor.[11][22][23]

-

Soluble MAC (sC5b-9) ELISA

This assay quantifies the formation of the terminal complement complex in the fluid phase.

-

Principle: A sandwich ELISA is used to measure the concentration of sC5b-9 in serum or plasma samples after complement activation in the presence of an inhibitor.

-

Protocol Outline:

-

Sample Preparation: Activate complement in normal human serum using an appropriate stimulus (e.g., zymosan) in the presence of varying concentrations of this compound.

-

ELISA: Use a commercially available sC5b-9 ELISA kit. Typically, a capture antibody specific for a component of the complex (e.g., C9) is coated on the plate. The sample is added, followed by a detection antibody that recognizes another component (e.g., C5b or C6).

-

Quantification: The amount of sC5b-9 is determined by comparison to a standard curve.[24][25]

-

Conclusion

This compound, a potent C3 inhibitor, represents a targeted therapeutic strategy for diseases driven by overactivation of the complement system. Its mechanism of action, centered on the blockade of C3 cleavage, provides a comprehensive inhibition of all downstream effector functions, including the formation of the C5 convertase and the lytic Membrane Attack Complex. The experimental protocols outlined in this guide are fundamental for the preclinical and clinical evaluation of this compound and other complement inhibitors, enabling a thorough characterization of their potency and mechanism of action. Further research and clinical development of C3-targeted therapies hold significant promise for the treatment of a wide range of complement-mediated diseases.

References

- 1. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cell-Based Assay to Measure the Activity of the Complement Convertases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo clearance studies of the terminal fluid-phase complement complex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lambris.com [lambris.com]

- 8. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Challenges and Promise of Complement Therapeutics for Ocular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]

- 11. Functional Analyses of Complement Convertases Using C3 and C5-Depleted Sera | PLOS One [journals.plos.org]

- 12. ora.ox.ac.uk [ora.ox.ac.uk]

- 13. Inhibition of cleavage of human complement component C5 and the R885H C5 variant by two distinct high affinity anti-C5 nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of cleavage of human complement component C5 and the R885H C5 variant by two distinct high affinity anti-C5 nanobodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Soluble MAC is primarily released from MAC-resistant bacteria that potently convert complement component C5 | eLife [elifesciences.org]

- 16. youtube.com [youtube.com]

- 17. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

- 18. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 21. benchchem.com [benchchem.com]

- 22. A Cell-Based Assay to Measure the Activity of the Complement Convertases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Complement C5 Convertase Functional Test - Creative Biolabs [creative-biolabs.com]

- 24. Complement Membrane Attack Complex (MAC) | Sino Biological [sinobiological.com]

- 25. arp1.com [arp1.com]

Unlocking the Therapeutic Promise of POT-4: A C3 Complement Inhibitor for Inflammatory Diseases

For Immediate Release

This technical guide provides an in-depth exploration of the therapeutic potential of POT-4, a compstatin-based inhibitor of complement component C3, in the treatment of a range of inflammatory diseases. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound, summarizes key preclinical and clinical findings, and provides detailed experimental protocols and pathway diagrams to facilitate further investigation into this promising therapeutic agent.

Executive Summary

Inflammatory diseases represent a significant and growing global health burden. A central player in the inflammatory cascade is the complement system, and specifically, the C3 component, which serves as a critical nexus for all three complement activation pathways. This compound (also known as APL-1) is a synthetic peptide that potently and selectively inhibits C3, thereby blocking the downstream inflammatory and cell-damaging effects of complement activation. While initially investigated for age-related macular degeneration (AMD), the fundamental role of C3 in a multitude of inflammatory conditions suggests a much broader therapeutic potential for this compound. This guide will explore this potential, supported by available data and the strong scientific rationale for C3 inhibition in diseases such as rheumatoid arthritis, systemic lupus erythematosus, and sepsis.

The Central Role of Complement C3 in Inflammation

The complement system is a crucial component of the innate immune system. Its activation, via the classical, lectin, or alternative pathways, converges on the cleavage of C3 into its active fragments, C3a and C3b. This event triggers a cascade of inflammatory responses, including the recruitment of immune cells, opsonization of pathogens, and the formation of the membrane attack complex (MAC), which can lead to cell lysis and tissue damage. In chronic inflammatory diseases, dysregulation of the complement system contributes significantly to the pathology.[1][2]

Figure 1: The Complement Cascade and the Central Role of C3

Caption: All three complement pathways converge at the formation of C3 convertase, which cleaves C3, initiating downstream inflammatory effects.

This compound: Mechanism of Action

This compound is a synthetic cyclic peptide belonging to the compstatin family of C3 inhibitors. It binds with high affinity to C3 and its activated fragment C3b, preventing the cleavage of C3 by C3 convertase.[3] This action effectively shuts down the amplification of the complement cascade and the generation of downstream effectors, regardless of the initial activation pathway.

Figure 2: Mechanism of Action of this compound

Caption: this compound binds to C3, preventing its cleavage by C3 convertase and halting the complement cascade.

Quantitative Data Summary

While specific preclinical data for this compound in a wide range of inflammatory models is not extensively published, data from closely related compstatin analogues provide a strong indication of its potential potency. Clinical trial data for this compound is primarily focused on safety and tolerability in the context of AMD.

Table 1: Inhibitory Activity of Compstatin Analogues

| Compound | Target | Assay Type | IC50 | Reference |

|---|---|---|---|---|

| AMY-101 (Compstatin Analogue) | Alternative Pathway (AP) | Hemolytic Assay | 7.3 µg/mL | [4] |

| AMY-101 (Compstatin Analogue) | Classical Pathway (CP) | Hemolytic Assay | 21.4 µg/mL | [4] |

| AMY-101 (Compstatin Analogue) | C3 Deposition (N. meningitidis) | Flow Cytometry | 6.8 µg/mL | [4] |

| AMY-101 (Compstatin Analogue) | C3 Deposition (H. influenzae) | Flow Cytometry | 17.4 µg/mL | [4] |

| AMY-101 (Compstatin Analogue) | C3 Deposition (S. pneumoniae) | Flow Cytometry | 10.4 µg/mL |[4] |

Table 2: Clinical Trial Summary for this compound in Neovascular AMD

| Trial Identifier | Phase | Number of Participants | Dosing | Primary Outcome | Key Findings | Reference |

|---|

| NCT00473928 | I | 26 | Single intravitreal injection (dose escalation) | Safety and tolerability | this compound was safe and well-tolerated at all doses tested. No drug-related serious adverse events or intraocular inflammation reported. |[3] |

Therapeutic Potential in Inflammatory Diseases

The central role of C3 in the inflammatory cascade provides a strong rationale for investigating this compound in a variety of inflammatory conditions beyond AMD.

Rheumatoid Arthritis (RA)

In RA, complement activation within the joints contributes to synovial inflammation and cartilage destruction. Studies have shown that levels of complement C3 are elevated in RA patients and are associated with disease activity.[5][6] Preclinical studies using C3 inhibitors in animal models of arthritis have demonstrated a significant reduction in joint inflammation, cartilage and bone damage, and levels of pro-inflammatory cytokines.[7]

Systemic Lupus Erythematosus (SLE)

Complement activation is a hallmark of SLE, particularly in lupus nephritis, where the deposition of immune complexes triggers the classical complement pathway, leading to kidney damage.[1][8] Low levels of circulating C3 are often used as a biomarker for SLE disease activity.[9] Treatment of lupus-prone mice with a soluble C3 inhibitor has been shown to prevent renal failure and reduce glomerulosclerosis.[10]

Sepsis

Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. The complement system is strongly activated in sepsis and contributes to the systemic inflammation and coagulopathy.[11][12] While C3 is essential for controlling the initial infection, excessive C3a and C5a generation can be detrimental.[13] Preclinical studies have shown that C3 inhibition can protect against sepsis-induced organ damage and coagulopathy.[14]

Experimental Protocols

Hemolytic Assay for Complement Inhibition

This assay measures the ability of an inhibitor to prevent the lysis of antibody-sensitized sheep red blood cells (SRBCs) by the classical complement pathway.

Figure 3: Hemolytic Assay Workflow

Caption: Workflow for determining the inhibitory concentration of this compound using a hemolytic assay.

Methodology:

-

Prepare a suspension of antibody-sensitized sheep red blood cells (SRBCs).

-

Create a series of dilutions of this compound in a suitable buffer.

-

In a 96-well plate, mix the this compound dilutions with a source of complement (e.g., normal human serum).

-

Add the SRBC suspension to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Centrifuge the plate to pellet any unlysed SRBCs.

-

Transfer the supernatant to a new plate and measure the absorbance at a wavelength appropriate for hemoglobin (e.g., 415 nm).

-

Calculate the percentage of hemolysis inhibition for each this compound concentration and determine the IC50 value.

C3 Deposition Assay

This assay measures the inhibition of C3b deposition on a target surface, which can be activated by any of the three complement pathways.

Methodology:

-

Coat a 96-well plate with an activator of the desired complement pathway (e.g., zymosan for the alternative pathway, aggregated IgG for the classical pathway).

-

Block non-specific binding sites.

-

Prepare serial dilutions of this compound.

-

In a separate plate, pre-incubate the this compound dilutions with normal human serum for a short period.

-

Add the this compound/serum mixture to the coated and blocked plate.

-

Incubate to allow for complement activation and C3b deposition.

-

Wash the plate to remove unbound components.

-

Detect the deposited C3b using a specific primary antibody (e.g., anti-C3b) followed by a labeled secondary antibody.

-

Measure the signal (e.g., absorbance for an ELISA-based assay) and calculate the IC50 of this compound.

Conclusion

This compound, as a potent inhibitor of the central complement component C3, holds significant therapeutic potential for a wide array of inflammatory diseases. Its mechanism of action, which targets a convergent point in the inflammatory cascade, suggests broad applicability. While clinical development has primarily focused on AMD, the compelling scientific rationale and supportive preclinical data for C3 inhibition in conditions such as rheumatoid arthritis, lupus, and sepsis, strongly advocate for the expanded investigation of this compound in these and other inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and clinical application of this promising therapeutic agent.

References

- 1. Complement as a Therapeutic Target in Systemic Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The new complement inhibitor CRIg/FH ameliorates lupus nephritis in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]

- 4. Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complement component 3 as biomarker of disease activity and cardiometabolic risk factor in rheumatoid arthritis and spondyloarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complement component 3 as biomarker of disease activity and cardiometabolic risk factor in rheumatoid arthritis and spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A complement C3 inhibitor specifically targeted to sites of complement activation effectively ameliorates collagen-induced arthritis in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complement in Lupus: Biomarker, Therapeutic Target, or a Little Bit of Both? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding "Highly Complementary C3" in Lupus: What It Means and Why It Matters [ampath.com]

- 10. Expanding the Role of Complement Therapies: The Case for Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Complement System in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinicalpub.com [clinicalpub.com]

- 13. Functions of the complement components C3 and C5 during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Complement Pathways in Polytrauma- and Sepsis-Induced Multiple-Organ Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

POT-4: A Technical Overview of Its In Vitro Effects on C3a and C3b Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

POT-4, a synthetic cyclic peptide, is a potent and specific inhibitor of the central complement component C3. As a member of the compstatin family of complement inhibitors, this compound's mechanism of action involves binding to C3 and its activation product C3b, thereby preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b. This targeted inhibition at a central point in the complement cascade makes this compound a compelling therapeutic candidate for complement-mediated diseases. This technical guide provides an in-depth overview of the in vitro effects of this compound on C3a and C3b generation, including relevant signaling pathways, experimental methodologies, and available data for the broader class of compstatin analogs.

While specific quantitative in vitro data for this compound's inhibition of C3a and C3b generation is not publicly available in extensive detail, this guide leverages information on closely related compstatin analogs to provide a comprehensive understanding of its expected activity and the methodologies used for its evaluation.

The Complement Cascade and the Central Role of C3

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. Activation of the complement cascade can occur through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3, a pivotal event that leads to the generation of the anaphylatoxin C3a and the opsonin C3b.

-

C3a: A potent pro-inflammatory mediator that recruits and activates immune cells.

-

C3b: Covalently attaches to target surfaces, marking them for phagocytosis and initiating the formation of the C5 convertase, which leads to the generation of the lytic membrane attack complex (MAC).

Dysregulation of the complement system is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making targeted inhibition of this cascade an attractive therapeutic strategy.

This compound: Mechanism of Action

This compound, and other compstatin analogs, function by binding to a specific site on the β-chain of C3. This binding sterically hinders the access of C3 convertases (C3bBb in the alternative pathway and C4b2a in the classical and lectin pathways) to their substrate, C3, thereby preventing its cleavage. This mechanism effectively blocks the amplification loop of the alternative pathway and the downstream generation of inflammatory and lytic effectors.

Figure 1. Mechanism of this compound Inhibition of C3 Cleavage.

Quantitative Analysis of C3a and C3b Generation Inhibition

The inhibitory potency of compstatin analogs like this compound is typically quantified by determining their half-maximal inhibitory concentration (IC50) in various in vitro assays. These assays measure the generation of C3a or the deposition of C3b in response to complement activation.

Table 1: Expected Inhibitory Activity of this compound Based on Compstatin Analogs

| Assay Type | Pathway Activated | Measured Product | Expected IC50 Range for Potent Compstatin Analogs |

| Hemolytic Assay | Classical/Alternative | Red Blood Cell Lysis | 1 - 10 µM |

| C3b Deposition ELISA | Classical/Alternative | Deposited C3b | 0.1 - 1 µM |

| C3a Generation ELISA | Classical/Alternative | Soluble C3a | 0.1 - 1 µM |

Note: The exact IC50 values for this compound are not publicly available. The ranges provided are based on published data for other advanced compstatin analogs and represent an expected potency.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the inhibitory activity of compounds like this compound on C3a and C3b generation.

Hemolytic Assay for Classical and Alternative Pathway Inhibition

This assay measures the ability of a compound to inhibit complement-mediated lysis of red blood cells (RBCs).

Protocol:

-

Preparation of Antibody-Sensitized Sheep RBCs (for Classical Pathway):

-

Wash sheep red blood cells (sRBCs) with gelatin veronal buffer (GVB) containing Ca2+ and Mg2+ (GVB++).

-

Incubate sRBCs with a sub-agglutinating concentration of rabbit anti-sheep RBC IgM antibodies (hemolysin) for 20 minutes at 37°C.

-

Wash the sensitized sRBCs (EAs) to remove unbound antibodies.

-

-

Preparation of Rabbit RBCs (for Alternative Pathway):

-

Wash rabbit red blood cells (rRBCs) with GVB containing Mg2+ and EGTA (GVB-Mg-EGTA) to chelate calcium and block the classical pathway.

-

-

Inhibition Assay:

-

In a 96-well plate, serially dilute this compound in the appropriate buffer (GVB++ for classical, GVB-Mg-EGTA for alternative).

-

Add normal human serum (NHS) as a source of complement to each well.

-

Add the prepared EAs or rRBCs to the wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Centrifuge the plate to pellet intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each this compound concentration relative to positive (100% lysis with water) and negative (0% lysis with buffer) controls.

-

Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.

-

Figure 2. Hemolytic Assay Workflow.

C3b Deposition ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of C3b deposited on a surface following complement activation.

Protocol:

-

Plate Coating:

-

Coat a 96-well microplate with an activator of the classical pathway (e.g., aggregated IgG) or the alternative pathway (e.g., zymosan or lipopolysaccharide) overnight at 4°C.

-

Wash the plate with phosphate-buffered saline (PBS) containing 0.05% Tween-20 (PBST).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

-

Inhibition Assay:

-

In a separate plate, pre-incubate serially diluted this compound with NHS for 15-30 minutes at 37°C.

-

Transfer the this compound/NHS mixtures to the coated and blocked microplate.

-

Incubate for 1 hour at 37°C to allow complement activation and C3b deposition.

-

Wash the plate thoroughly with PBST.

-

-

Detection:

-

Add a primary antibody specific for human C3b (e.g., a mouse anti-human C3b monoclonal antibody) to each well and incubate for 1 hour at 37°C.

-

Wash the plate with PBST.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.

-

Wash the plate with PBST.

-

Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the percentage of C3b deposition inhibition for each this compound concentration relative to controls.

-

Determine the IC50 value from the dose-response curve.

-

Methodological & Application

Application Note: Protocol for Solubilizing and Preparing POT-4 for In Vitro Assays

Audience: This document is intended for researchers, scientists, and drug development professionals working with the complement inhibitor POT-4.

Introduction: this compound (also known as AL-78898A) is a synthetic cyclic peptide and a derivative of compstatin, a potent inhibitor of the complement system.[1][2] It functions by binding to complement component C3, preventing its cleavage into active fragments C3a and C3b, thereby halting the amplification of the complement cascade.[1][2] Given that many compstatin analogs can be hydrophobic, proper solubilization and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro assays.[3][4] This protocol provides detailed instructions for the reconstitution, preparation of working solutions, and storage of this compound.

Materials and Equipment

-

Lyophilized this compound peptide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile deionized water, bacteriostatic water, or a suitable sterile buffer (e.g., PBS, Tris buffer)[5][6][7]

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline solution (0.9% NaCl)

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated pipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Microcentrifuge

General Best Practices for Peptide Handling

To ensure the integrity and activity of this compound, follow these general guidelines for handling peptides:

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent moisture condensation.[8][9]

-

Initial Spin-Down: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[6]

-

Aseptic Technique: Use sterile equipment and work in a clean environment to prevent contamination.[5][9]

-

Gentle Mixing: Avoid vigorous shaking or vortexing for extended periods, as this can cause peptide aggregation or degradation. Gentle swirling, inversion, or brief vortexing is recommended.[5][8]

-

Solubility Test: If using a new protocol, it is wise to test the solubility with a small amount of the peptide before dissolving the entire sample.[6][7]

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is recommended for creating a primary stock solution that can be stored and later diluted for various assays. DMSO is a common solvent for hydrophobic peptides.[4]

Methodology:

-

Perform the pre-reconstitution steps as described in Section 2.

-

Carefully open the vial in an area with low airflow.[8]

-

Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration. A concentration of 25 mg/mL is a documented starting point.[1]

-

Gently swirl the vial or vortex briefly until the peptide is completely dissolved. The resulting solution should be clear and free of particulates.[7]

-

If complete dissolution is difficult, brief sonication in a water bath may be helpful.[4][6]

-

Aliquot the stock solution into sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles.[7]

-

Store the aliquots as recommended in Section 5.

Table 1: Stock Solution Preparation Summary

| Parameter | Recommendation | Source |

|---|---|---|

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][4] |

| Example Concentration | 25 mg/mL | [1] |

| Mixing Method | Gentle swirling, brief vortexing, or sonication | [4][6][8] |

| Final Appearance | Clear, particle-free solution |[5][7] |

Protocol 2: Preparation of Aqueous Working Solutions

For most in vitro biological assays, the DMSO stock solution must be diluted into an aqueous buffer. It is crucial to ensure the final concentration of DMSO is compatible with the assay system (typically <0.5%). The following formulation is provided as a reference for creating a clear, aqueous solution.[1]

Methodology:

-

Thaw a single aliquot of the this compound DMSO stock solution.

-

Prepare the vehicle solution. For a 1 mL working solution, the components are added sequentially.

-

To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.[1]

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.[1]

-

Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[1]

-

This procedure yields a 2.5 mg/mL clear working solution.[1]

-

Further dilute this working solution with your specific assay buffer to achieve the final desired concentration for your experiment. Always check for any signs of precipitation after dilution.

Table 2: Example Working Solution Formulation

| Step | Component | Volume | Notes | Source |

|---|---|---|---|---|

| 1 | DMSO Stock (25 mg/mL) | 100 µL | - | [1] |

| 2 | PEG300 | 400 µL | Add to DMSO stock and mix | [1] |

| 3 | Tween-80 | 50 µL | Add to mixture and mix | [1] |

| 4 | Saline | 450 µL | Add to adjust final volume | [1] |

| Final | Total Volume | 1 mL | Final this compound concentration: 2.5 mg/mL |[1] |

Storage and Stability

Proper storage is essential to maintain the biological activity of this compound.

Methodology:

-

Store lyophilized peptide at -20°C or -80°C for long-term stability.

-

After reconstitution in DMSO, store stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

-

Avoid repeated freeze-thaw cycles of stock solutions.[7]

-

If a stock solution is prepared in water, it should be diluted to the working concentration, filter-sterilized (0.22 µm filter), and used promptly or stored at 4°C for short-term use.[1]

Table 3: Storage Recommendations for this compound Stock Solution

| Storage Temperature | Shelf Life | Notes | Source |

|---|---|---|---|

| -80°C | Up to 6 months | Recommended for long-term storage of DMSO stock. | [1] |

| -20°C | Up to 1 month | Suitable for short-term storage of DMSO stock. |[1] |

Visualized Protocols and Pathways

Caption: Workflow for this compound solubilization and preparation.

Caption: this compound mechanism of action in the complement cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jpt.com [jpt.com]

- 5. primepeptides.co [primepeptides.co]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. biosynth.com [biosynth.com]

- 8. usp.org [usp.org]

- 9. verifiedpeptides.com [verifiedpeptides.com]

Application Notes and Protocols: Intravitreal POT-4 in Animal Models of AMD

For Researchers, Scientists, and Drug Development Professionals

Introduction

POT-4, a synthetic cyclic peptide derived from compstatin, is a potent inhibitor of the complement cascade, specifically targeting complement component C3. Dysregulation of the complement system is strongly implicated in the pathogenesis of age-related macular degeneration (AMD), making C3 a compelling therapeutic target. Preclinical studies in animal models have been crucial in evaluating the potential of this compound as a treatment for both atrophic (dry) and neovascular (wet) AMD. These application notes provide a detailed overview of the experimental use of this compound in relevant animal models, including quantitative data, detailed protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Complement C3 Inhibition

This compound binds to complement C3 and its activated form, C3b, preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b. This action effectively halts the amplification of the complement cascade, thereby reducing the downstream inflammatory and cellular damage associated with AMD.

Application Notes and Protocols for Developing a Complement Inhibition Assay Using POT-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, dysregulation of the complement cascade is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, the development of complement-inhibiting therapeutics is an area of intense research.

POT-4, a derivative of the cyclic peptide compstatin, is a potent inhibitor of complement component C3.[1][2] C3 holds a central position in the complement cascade, as it is the point of convergence for the classical, lectin, and alternative pathways.[3] this compound binds to C3 and prevents its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b, thereby halting the amplification of the complement response.[1] This mechanism of action makes this compound a promising therapeutic candidate for a variety of complement-mediated disorders, and it has undergone clinical investigation for conditions such as age-related macular degeneration.[4][5]

These application notes provide detailed protocols for two common methods to assess the inhibitory activity of this compound: a hemolytic assay and an enzyme-linked immunosorbent assay (ELISA).

Mechanism of Action of this compound

The complement system is activated through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3 into C3a and C3b by C3 convertases. This step is crucial for the downstream effector functions of the complement system, including inflammation, opsonization, and the formation of the membrane attack complex (MAC), which leads to cell lysis. This compound exerts its inhibitory effect by binding to C3 and sterically hindering the access of C3 convertases, thus preventing the cleavage of C3 and the subsequent activation of the complement cascade.

Experimental Protocols

Two primary methods for assessing the inhibitory activity of this compound on C3 activation are detailed below: a classical pathway hemolytic assay and a C3b deposition ELISA.

Classical Pathway Hemolytic Inhibition Assay

This assay measures the ability of this compound to inhibit the classical complement pathway-mediated lysis of antibody-sensitized sheep red blood cells (SRBCs). The degree of hemolysis is quantified by measuring the absorbance of released hemoglobin.

Materials:

-

This compound

-

Normal Human Serum (NHS) as a source of complement

-

C3-depleted human serum

-

Antibody-sensitized sheep red blood cells (SRBCs)

-

Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)

-

96-well U-bottom microtiter plates

-

Spectrophotometer (plate reader) capable of reading absorbance at 412 nm

Protocol:

-

Preparation of this compound Dilutions: Prepare a serial dilution of this compound in GVB++ to cover a range of concentrations to be tested (e.g., 0.1 nM to 100 µM).

-

Assay Setup: In a 96-well plate, add a fixed amount of NHS (predetermined to cause submaximal hemolysis) to each well.

-

This compound Incubation: Add the serially diluted this compound to the wells containing NHS. Include a positive control (NHS without this compound) and a negative control (heat-inactivated NHS or GVB++ alone). Incubate for 15 minutes at 37°C.

-

Addition of SRBCs: Add a standardized concentration of antibody-sensitized SRBCs to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C to allow for complement-mediated lysis.

-

Stopping the Reaction: Centrifuge the plate to pellet the intact SRBCs.

-

Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 412 nm to quantify the amount of hemoglobin released.

-

Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to the positive control (100% lysis) and negative control (0% lysis). Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.

C3b Deposition ELISA

This ELISA-based assay directly measures the deposition of C3b on a surface coated with a complement activator, providing a quantitative measure of C3 cleavage.

Materials:

-

This compound

-

Normal Human Serum (NHS)

-

Microtiter plates coated with a classical pathway activator (e.g., aggregated IgG)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated anti-human C3b antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader capable of reading absorbance at 450 nm

Protocol:

-

Plate Preparation: Use pre-coated plates or coat high-binding 96-well plates with a complement activator (e.g., aggregated IgG) overnight at 4°C.

-

Blocking: Wash the plates and block with blocking buffer for 1-2 hours at room temperature.

-

This compound and Serum Incubation: In a separate plate, pre-incubate serial dilutions of this compound with a fixed concentration of NHS for 15 minutes at 37°C.

-

Complement Activation: Transfer the this compound/NHS mixtures to the coated and blocked assay plate. Incubate for 1 hour at 37°C to allow for complement activation and C3b deposition.

-

Washing: Wash the plate thoroughly with wash buffer to remove unbound components.

-

Detection Antibody: Add HRP-conjugated anti-human C3b antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate to remove unbound detection antibody.

-

Substrate Development: Add TMB substrate and incubate in the dark until sufficient color development.

-

Stopping the Reaction: Add stop solution to each well.

-

Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of C3b deposition inhibition for each this compound concentration and determine the IC50 value.

Data Presentation

The inhibitory activity of this compound and other compstatin derivatives can be summarized and compared using the following table format. The data presented below are for illustrative purposes and are based on published findings for compstatin and its analogs.[6][7]

| Compound | Assay Type | Target | IC50 | Binding Affinity (KD) |

| This compound | Hemolytic Assay | Classical Pathway | ~10 µM | Not Determined |

| This compound | C3b Deposition ELISA | C3b | ~1 µM | Not Determined |

| Compstatin (Original) | Hemolytic Assay | Classical Pathway | 12 µM | Not Determined |

| This compound Analog | Surface Plasmon Resonance | C3b | Not Applicable | 0.5 nM |

Conclusion

The provided protocols for a hemolytic inhibition assay and a C3b deposition ELISA offer robust methods for characterizing the inhibitory activity of this compound on the complement system. These assays are essential tools for researchers and drug developers working on complement-targeted therapeutics. The hemolytic assay provides a functional measure of the entire classical pathway inhibition, while the ELISA offers a more specific quantification of C3b deposition. Together, they provide a comprehensive profile of the inhibitory potential of compounds like this compound.

References

- 1. Hemolytic Assay Protocol for C3 - Creative Biolabs [creative-biolabs.com]

- 2. Frontiers | Development and Optimization of an ELISA to Quantitate C3(H2O) as a Marker of Human Disease [frontiersin.org]

- 3. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 5. Development and application of an enzyme-linked immunosorbent assay for the quantitation of alternative complement pathway activation in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

POT-4 Peptide: Comprehensive Application Notes and Protocols for Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification of POT-4, a potent cyclic peptide inhibitor of complement factor C3. The information is intended to guide researchers in the chemical synthesis, purification, and characterization of this compound and related Compstatin analogs.

Introduction

This compound, a derivative of Compstatin, is a promising therapeutic agent for conditions involving complement-mediated inflammation, such as age-related macular degeneration (AMD).[1][2] As a cyclic peptide, this compound exhibits enhanced stability and biological activity compared to its linear counterpart.[3][4] Its mechanism of action involves binding to complement component C3 and its activation product C3b, thereby preventing the central step of the complement cascade.[1][5][6] This inhibition effectively blocks all three pathways of complement activation (classical, lectin, and alternative).[5][7]

This compound Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through manual Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][5] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents

-

Resin: Rink Amide MBHA resin is a suitable choice for producing a C-terminally amidated peptide.[1][5]

-